1-肉桂酰-3-羟基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

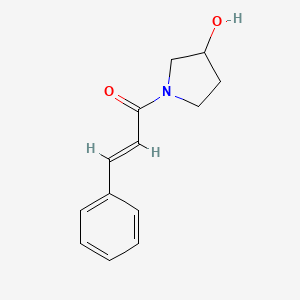

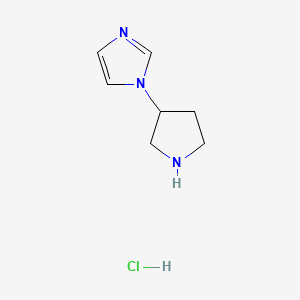

1-Cinnamoyl-3-hydroxypyrrolidine is a compound with the molecular formula C13H15NO2 . It is a natural product derived from the herbs of Piper nigrum . The compound has a molecular weight of 217.26 g/mol .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-Cinnamoyl-3-hydroxypyrrolidine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

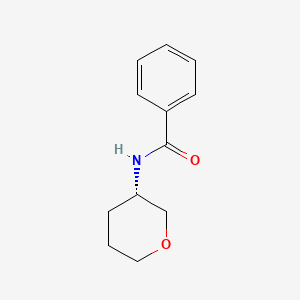

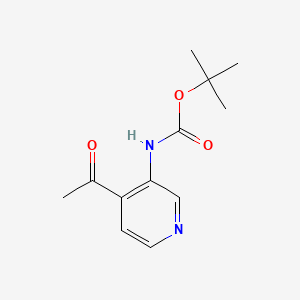

The molecular structure of 1-Cinnamoyl-3-hydroxypyrrolidine includes a five-membered pyrrolidine ring . The compound’s IUPAC name is (E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one .Physical And Chemical Properties Analysis

1-Cinnamoyl-3-hydroxypyrrolidine has a molecular weight of 217.26 g/mol and a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s topological polar surface area is 40.5 Ų .科学研究应用

Antimicrobial Activity

1-Cinnamoyl-3-hydroxypyrrolidine has been found to have antimicrobial properties . In a study, synthetic cinnamides and cinnamates, which have a cinnamoyl nucleus, were prepared and evaluated for their antimicrobial activity against pathogenic fungi and bacteria . The compounds were found to be effective in inhibiting the growth of these microorganisms .

Antifungal Action

The compound has been found to have antifungal properties . In the same study mentioned above, some of the synthesized compounds were found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that 1-Cinnamoyl-3-hydroxypyrrolidine could be used in the development of antifungal treatments .

Antibacterial Activity

1-Cinnamoyl-3-hydroxypyrrolidine also exhibits antibacterial activity . Certain compounds were found to be bactericidal, with the presence of an isopropyl group being important for antibacterial activity . This suggests potential applications in the development of new antibacterial drugs .

Synergistic Effects with Existing Drugs

The compound has been found to have synergistic effects with existing drugs . In tests performed using the Checkerboard method, certain derivatives of 1-Cinnamoyl-3-hydroxypyrrolidine presented additive effects when combined with nystatin (for fungi) and amoxicillin (for bacteria) . This suggests that the compound could be used in combination therapies to enhance the effectiveness of existing treatments .

Drug Development

Given its antimicrobial, antifungal, and antibacterial properties, 1-Cinnamoyl-3-hydroxypyrrolidine could be used in drug development . Its ability to interact with specific components of microorganisms suggests that it could be used to develop targeted treatments for various infections .

Molecular Docking Simulations

Molecular docking simulations suggest that the most likely targets of 1-Cinnamoyl-3-hydroxypyrrolidine in Candida albicans were caHOS2 and caRPD3, while the most likely target in Staphylococcus aureus was saFABH . This indicates potential applications in the development of targeted treatments for these pathogens .

安全和危害

未来方向

While specific future directions for 1-Cinnamoyl-3-hydroxypyrrolidine are not mentioned in the search results, the compound’s presence in Piper nigrum suggests potential applications in natural product research . Further studies could explore its biological activities and potential uses in drug discovery.

属性

IUPAC Name |

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHARWVZPAKTDJR-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cinnamoyl-3-hydroxypyrrolidine | |

Q & A

Q1: What is the antifungal potential of 1-Cinnamoyl-3-hydroxypyrrolidine?

A1: While the provided research paper [] describes the isolation and structural characterization of 1-Cinnamoyl-3-hydroxypyrrolidine (compound 3 in the study), it does not directly test this specific compound for antifungal activity. The paper focuses on the antifungal activity of other isolated amides (compounds 6-15), which demonstrated activity against Cryptococcus neoformans ATCC 90 113 with varying IC50 values. Therefore, based on the information provided in this research, we cannot definitively conclude the antifungal potential of 1-Cinnamoyl-3-hydroxypyrrolidine. Further research focusing specifically on this compound is needed to determine its antifungal activity and potential mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)